

Spectroscopic Profile of 2-(4-Nitrophenyl)succinic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2-(4-Nitrophenyl)succinic acid**

Cat. No.: **B1595080**

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Introduction

2-(4-Nitrophenyl)succinic acid ($C_{10}H_9NO_6$, Molar Mass: 239.18 g/mol) is a bifunctional organic compound featuring a succinic acid moiety for potential therapeutic engagement and a nitrophenyl group that can be leveraged for further chemical modification or as a structural motif in medicinal chemistry. A comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for **2-(4-Nitrophenyl)succinic acid**, grounded in both theoretical predictions and established principles of spectroscopic interpretation. While experimental spectra for this specific compound are not readily available in the public domain, this guide constructs a robust and reliable spectroscopic profile based on predictive models and data from closely related structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The following sections detail the predicted 1H and ^{13}C NMR spectra for **2-(4-Nitrophenyl)succinic acid**, offering insights into its molecular framework.

Predicted 1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-(4-Nitrophenyl)succinic acid**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-2', H-6'	8.2	Doublet	2H
H-3', H-5'	7.5	Doublet	2H
H-2	4.0	Triplet	1H
H-3a, H-3b	3.0, 2.8	Doublet of Doublets (each)	2H
-COOH	>10	Broad Singlet	2H

Note: Predictions are based on computational algorithms and may vary slightly from experimental values. The solvent is assumed to be DMSO-d₆.

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons:** The protons on the 4-nitrophenyl ring are expected to appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-2' and H-6') are the most deshielded and are predicted to resonate around 8.2 ppm as a doublet. The protons meta to the nitro group (H-3' and H-5') are predicted to appear as a doublet around 7.5 ppm.
- Methine Proton (H-2):** The proton on the chiral center (C-2) is adjacent to the aromatic ring and a carboxylic acid group, leading to a predicted chemical shift around 4.0 ppm. It is expected to appear as a triplet due to coupling with the two diastereotopic protons on C-3.
- Methylene Protons (H-3a, H-3b):** The two protons on C-3 are diastereotopic due to the adjacent chiral center. They are expected to resonate at different chemical shifts, predicted around 3.0 and 2.8 ppm. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton (H-2).

- **Carboxylic Acid Protons:** The protons of the two carboxylic acid groups are highly deshielded and are expected to appear as a broad singlet at a chemical shift greater than 10 ppm. Their signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of **2-(4-Nitrophenyl)succinic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
- **Locking and Shimming:** Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **Acquisition:** Acquire a standard 1D proton spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **Processing:** Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
- **Analysis:** Integrate the peaks and determine the multiplicities to assign the signals to the respective protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-(4-Nitrophenyl)succinic acid**

Carbon	Predicted Chemical Shift (ppm)
C-1	~173
C-4	~172
C-1'	~148
C-4'	~147
C-3', C-5'	~129
C-2', C-6'	~124
C-2	~45
C-3	~35

Note: Predictions are based on computational algorithms and may vary slightly from experimental values. The solvent is assumed to be DMSO-d₆.

Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbons:** The carbons of the two carboxylic acid groups (C-1 and C-4) are expected to be the most downfield signals, appearing around 172-173 ppm.[1]
- **Aromatic Carbons:** The carbon attached to the nitro group (C-4') and the carbon attached to the succinic acid moiety (C-1') are predicted to be the most deshielded aromatic carbons, resonating around 147-148 ppm. The other aromatic carbons (C-2', C-3', C-5', C-6') are expected between 124 and 129 ppm.
- **Aliphatic Carbons:** The methine carbon (C-2) is predicted around 45 ppm, and the methylene carbon (C-3) is expected at approximately 35 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.[4]
- **Instrument Setup and Locking/Shimming:** As per the ¹H NMR protocol.

- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A larger spectral width (e.g., 220 ppm) and a greater number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Processing and Analysis: Process the data as for ^1H NMR and assign the signals based on their chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(4-Nitrophenyl)succinic acid** is expected to be dominated by absorptions from the carboxylic acid and nitro functional groups.

Table 3: Characteristic IR Absorption Bands for **2-(4-Nitrophenyl)succinic acid**

Functional Group	Vibration	Expected Wavenumber (cm^{-1})	Intensity
Carboxylic Acid	O-H stretch	3300-2500	Broad, Strong
Carboxylic Acid	C=O stretch	1760-1690	Strong
Nitro Group	N-O asymmetric stretch	1550-1475	Strong
Nitro Group	N-O symmetric stretch	1360-1290	Medium
Aromatic Ring	C=C stretch	1600-1450	Medium-Weak
Aromatic Ring	C-H out-of-plane bend	900-675	Strong
Aliphatic C-H	C-H stretch	3000-2850	Medium

Interpretation of the IR Spectrum:

- O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[\[5\]](#)[\[6\]](#)

- C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid groups should be observed between 1760 and 1690 cm^{-1} .^{[5][6]}
- N-O Stretches: The presence of the nitro group will give rise to two characteristic strong absorptions: an asymmetric stretch between 1550-1475 cm^{-1} and a symmetric stretch between 1360-1290 cm^{-1} .^[7]
- Aromatic C=C and C-H Bonds: Absorptions in the 1600-1450 cm^{-1} region are indicative of the aromatic ring's carbon-carbon stretching vibrations. Strong bands in the 900-675 cm^{-1} region will correspond to the C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the benzene ring.
- Aliphatic C-H Stretch: Medium intensity bands between 3000-2850 cm^{-1} will be due to the C-H stretching of the succinic acid backbone.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[8] Press the mixture into a transparent pellet using a hydraulic press.
- Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Plausible Mass Fragmentation Pattern for **2-(4-Nitrophenyl)succinic acid** (Electron Ionization)

m/z	Proposed Fragment
239	$[M]^+$ (Molecular Ion)
222	$[M - OH]^+$
194	$[M - COOH]^+$
166	$[M - COOH - CO]^+$
122	$[C_6H_4NO_2]^+$
76	$[C_6H_4]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) is expected at m/z 239, corresponding to the molecular weight of the compound. For aromatic carboxylic acids, this peak is typically observable.[9][10]
- Key Fragmentations:
 - Loss of a hydroxyl radical (-OH) from a carboxylic acid group would result in a fragment at m/z 222.
 - Loss of a carboxyl radical (-COOH) would lead to a significant peak at m/z 194.[10]
 - Subsequent loss of carbon monoxide (CO) from the $[M - COOH]^+$ fragment could produce an ion at m/z 166.
 - Cleavage of the C-C bond between the succinic acid moiety and the aromatic ring would generate the nitrophenyl cation at m/z 122.
 - Further fragmentation of the aromatic portion could lead to the benzyne radical cation at m/z 76.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or

methanol.[11][12] For negative ion mode, which is suitable for carboxylic acids, a small amount of a weak base like ammonium hydroxide may be added.[11]

- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A heated inert gas aids in desolvation.
- Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.
- Data Analysis: Analyze the resulting mass spectrum to identify the deprotonated molecule $[M-H]^-$ (at m/z 238) and any fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-nitrophenyl group is the primary chromophore in this molecule.

Table 5: Expected UV-Vis Absorption for **2-(4-Nitrophenyl)succinic acid**

Chromophore	Transition	Expected λ_{max} (nm)
4-Nitrophenyl	$\pi \rightarrow \pi^*$	~270-280

Interpretation of the UV-Vis Spectrum:

- The UV-Vis spectrum of **2-(4-Nitrophenyl)succinic acid** is expected to be dominated by the strong $\pi \rightarrow \pi^*$ transition of the 4-nitrophenyl chromophore.[13] The presence of the nitro group and the phenyl ring creates an extended conjugated system. A strong absorption maximum (λ_{max}) is anticipated in the range of 270-280 nm. The exact position and intensity of this peak will be solvent-dependent. The succinic acid moiety itself does not absorb significantly in the UV-Vis region above 200 nm.

Experimental Protocol for UV-Vis Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the optimal range of 0.2-1.0 AU.
- **Blank Measurement:** Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).
- **Sample Measurement:** Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
- **Spectrum Acquisition:** Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Visualizations

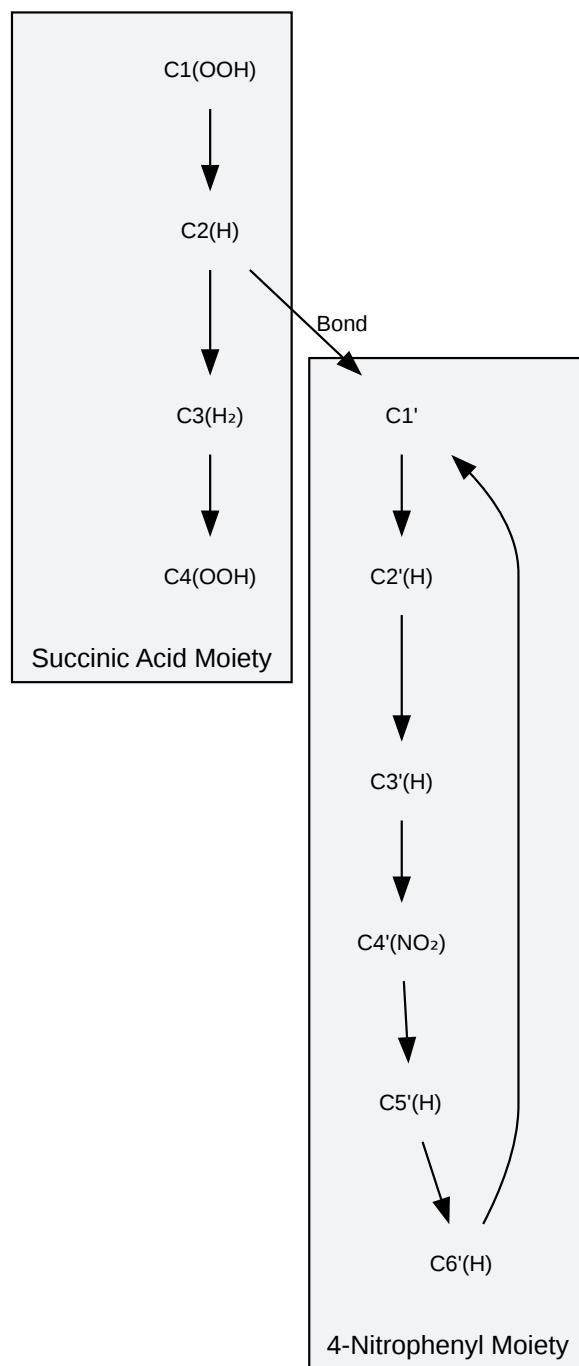
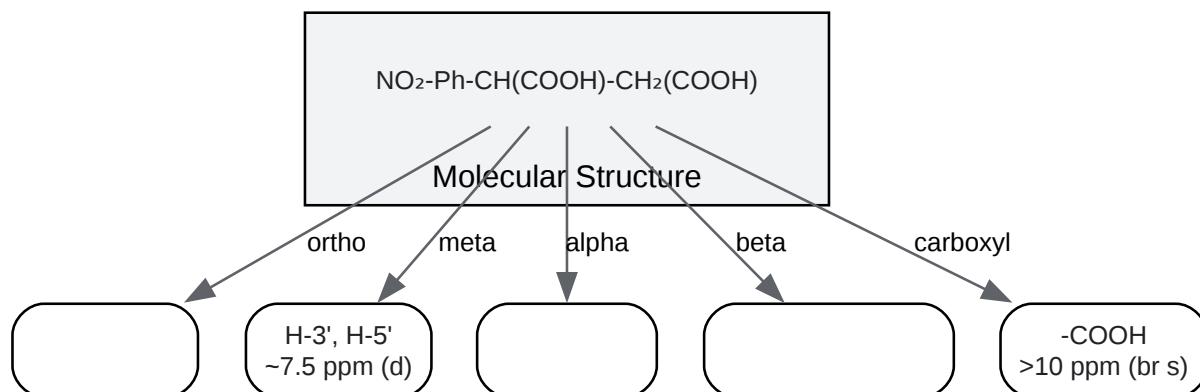


Figure 1: Molecular Structure of 2-(4-Nitrophenyl)succinic acid

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Caption: Molecular structure of **2-(4-Nitrophenyl)succinic acid**.

Figure 2: Predicted ¹H NMR Assignments[Click to download full resolution via product page](#)

Caption: Predicted ¹H NMR chemical shift assignments.

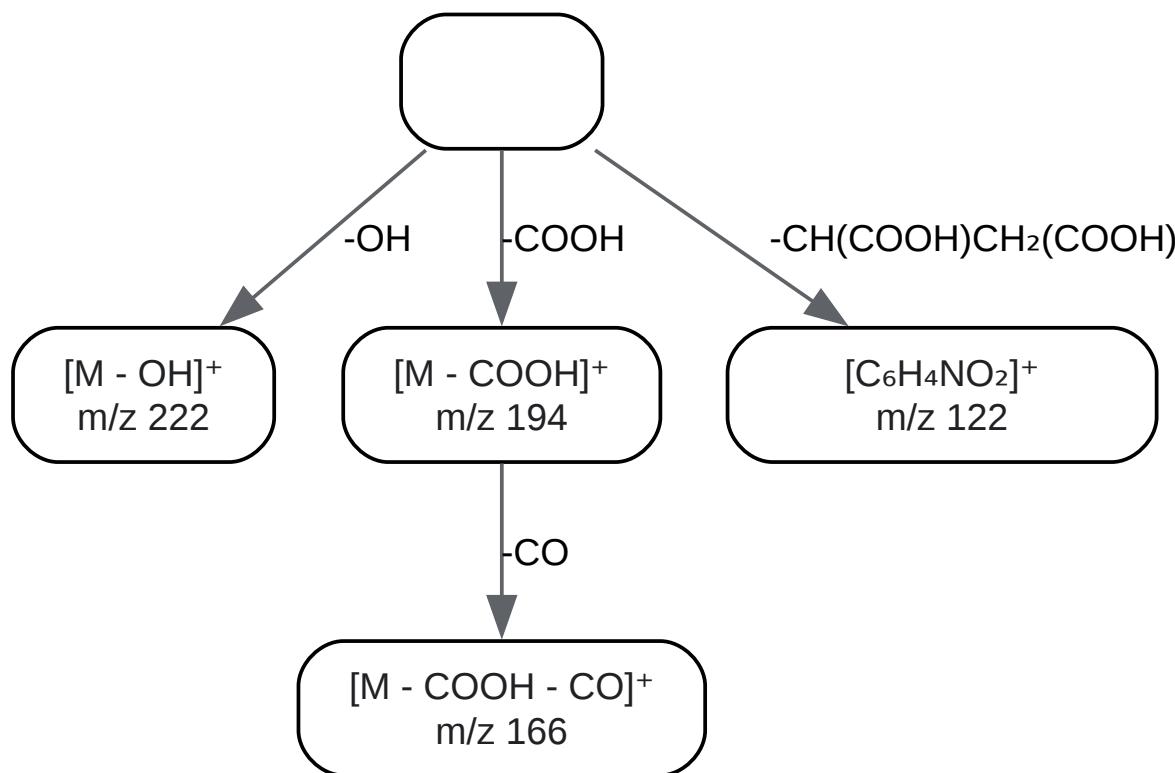


Figure 3: Plausible Mass Fragmentation Pathway

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Caption: Proposed mass fragmentation pathway under EI-MS.

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